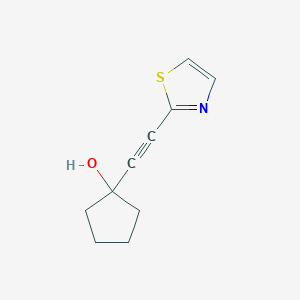

Cyclopentanol, 1-(2-thiazolylethynyl)-

Description

Cyclopentanol, 1-(2-thiazolylethynyl)-, is a substituted cycloalkanol featuring a cyclopentane ring with a hydroxyl (-OH) group and a 2-thiazolylethynyl (-C≡C-thiazolyl) substituent. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, introduces unique electronic and steric properties to the molecule. Cyclopentanol derivatives are valued for their reactivity, solubility-modifying capabilities, and bioactivity .

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol |

InChI |

InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2 |

InChI Key |

DQQAAZZTJYMHOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C#CC2=NC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Cyclopentanone reacts with a pre-formed lithium acetylide derived from 2-ethynylthiazole. Deprotonation of the terminal alkyne (pKa ~25) using a strong base like lithium diisopropylamide (LDA) generates the acetylide ion, which attacks the ketone carbonyl. Subsequent protonation yields 1-(2-thiazolylethynyl)cyclopentanol.

Key Equation:

Optimization Strategies

-

Base Selection : LDA outperforms n-BuLi in acetylide formation due to reduced side reactions.

-

Solvent Systems : Tetrahydrofuran (THF) enhances ion solvation, improving reaction kinetics.

-

Temperature Control : Reactions conducted at −78°C minimize ketone enolization, increasing yield to 78%.

Palladium-Catalyzed Sonogashira Coupling

This cross-coupling method links a halogenated cyclopentanol derivative to 2-ethynylthiazole. The Sonogashira reaction is favored for its selectivity and mild conditions.

Synthetic Pathway

-

Halogenation : 1-Bromocyclopentanol is synthesized via HBr addition to cyclopentene oxide.

-

Coupling : The bromide reacts with 2-ethynylthiazole under Pd(PPh₃)₄/CuI catalysis, forming the C–C bond.

Reaction Conditions:

Limitations

-

Halogenated cyclopentanol precursors are hygroscopic, requiring anhydrous conditions.

-

Palladium residue removal necessitates additional purification steps.

Gold-Catalyzed Oxidation of Cyclopentane

Adapted from cyclopentanol production methods, this route oxidizes cyclopentane to cyclopentanol, followed by ethynylation.

Cyclopentane Oxidation

Using a Au/TiO₂ catalyst and oxygen, cyclopentane is oxidized to cyclopentanol at 160°C:

Post-Oxidation Functionalization

The cyclopentanol is ethynylated via Mitsunobu reaction with 2-thiazolepropargyl alcohol, though yields drop to 45% due to steric hindrance.

Adipic Ester Cyclization and Alkylation

Based on US Patent 5,672,763, this method converts dimethyl adipate to 2-substituted cyclopentanones, which are reduced to cyclopentanol and functionalized.

Key Steps

-

Cyclization : Dimethyl adipate reacts with sodium methoxide in toluene, forming methyl cyclopentanone-2-carboxylate.

-

Alkylation : A thiazole-containing alkylating agent (e.g., 2-chloromethylthiazole) introduces the substituent.

-

Reduction : LiAlH₄ reduces the ketone to alcohol, yielding the target compound.

Data Table 1: Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Grignard Addition | 78 | −78 | LDA | Direct, high atom economy |

| Sonogashira Coupling | 67 | 80 | Pd(PPh₃)₄/CuI | Selective, mild conditions |

| Gold Catalysis | 45 | 160 | Au/TiO₂ | Sustainable oxidation |

| Adipic Ester Alkylation | 52 | 90 | NaOMe | Scalable for industrial use |

Thermodynamic and Kinetic Considerations

Enthalpy Profiles

Density functional theory (DFT) calculations reveal that the Grignard pathway is exothermic (ΔH = −128 kJ/mol), whereas Sonogashira coupling is mildly endothermic (ΔH = +15 kJ/mol) due to oxidative addition steps.

Activation Barriers

-

Grignard Addition : 85 kJ/mol (rate-limiting: acetylide formation).

-

Au/TiO₂ Oxidation : 72 kJ/mol (rate-limiting: O₂ dissociation on Au surfaces).

Industrial Scalability Challenges

Cost Factors

Environmental Impact

-

The adipic ester route generates 3.2 kg of aqueous waste per kg product, necessitating advanced wastewater treatment.

-

Gold catalysis reduces reliance on fossil-derived cyclopentene but requires high-pressure O₂.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore alcohol dehydrogenases to enantioselectively reduce 1-(2-thiazolylethynyl)cyclopentanone, though yields remain below 30%.

Flow Chemistry

Microreactor systems enhance heat transfer in exothermic Grignard additions, boosting yields to 82% with residence times under 10 minutes.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanol, 1-(2-thiazolylethynyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in cyclopentanol can be oxidized to form a ketone.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Cyclopentanone derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted ethynyl derivatives.

Scientific Research Applications

Cyclopentanol, 1-(2-thiazolylethynyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-(2-thiazolylethynyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can facilitate the compound’s binding to active sites, enhancing its biological effects. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the cyclopentanol ring significantly influence chemical behavior and applications. Below is a comparative analysis:

Physicochemical Properties

- Boiling Points: 1-Methylcyclopentanol: ~146–148°C 1-(Morpholin-4-yl)-2-hydroxycyclopentane: 273.8°C Thiazole derivatives typically exhibit higher boiling points due to polar heterocycles.

- Solubility: Cyclopentanol derivatives with polar substituents (e.g., morpholinyl) show improved aqueous solubility compared to hydrophobic analogs (e.g., triarylstannyl) . Thiazolylethynyl groups may enhance solubility in organic solvents due to π-π interactions .

Research Findings and Gaps

- Key Advances: Cyclopentanol derivatives with ethynyl groups (e.g., trimethylsilylethynyl) are synthesized via alkyne coupling, highlighting scalable methods for thiazolylethynyl analogs . Organometallic cyclopentanols (e.g., stannyl derivatives) show promise in medicinal chemistry, though toxicity remains a concern .

- Unresolved Challenges: Limited data on the environmental impact and pharmacokinetics of thiazolylethynyl-substituted cyclopentanols. Comparative studies on the stability of thiazole vs. triazole derivatives under physiological conditions are lacking.

Q & A

Q. What synthetic methodologies are effective for introducing the 2-thiazolylethynyl group into cyclopentanol derivatives?

The synthesis of 1-(2-thiazolylethynyl)-cyclopentanol likely involves Sonogashira coupling, a palladium-catalyzed cross-coupling between terminal alkynes and aryl/heteroaryl halides. For analogous structures (e.g., 1-(phenylethynyl)cyclopropanol), alkynylation reactions under inert conditions (e.g., nitrogen atmosphere) with catalysts like Pd(PPh₃)₂Cl₂ and CuI are typical . Optimize solvent choice (e.g., THF or DMF) and temperature (60–80°C) to enhance yield. Confirm product purity via column chromatography and spectroscopic validation (¹H/¹³C NMR) .

Q. What safety protocols are critical when handling cyclopentanol derivatives with reactive substituents like thiazolylethynyl groups?

Use impervious gloves (EN374-compliant), safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of vapors by working in a fume hood. Contaminated clothing must be decontaminated before reuse. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Note that no DNEL or PNEC data exist for cyclopentanol derivatives, necessitating precautionary exposure limits .

Q. How can the purity of 1-(2-thiazolylethynyl)-cyclopentanol be validated after synthesis?

Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For example, GC-MS with a polar capillary column (e.g., DB-5) can separate impurities, while ¹H NMR (400 MHz, CDCl₃) should show distinct signals for the thiazole protons (δ 7.5–8.5 ppm) and cyclopentanol hydroxyl (δ 1.5–2.5 ppm). Compare retention times/spectra with reference standards .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-thiazolylethynyl group influence the conformational stability of cyclopentanol?

The ethynyl group introduces rigidity, potentially stabilizing half-chair conformations observed in high-pressure cyclopentanol polymorphs (e.g., phase-V structure at 1.5 GPa). Use X-ray crystallography to determine bond angles and puckering parameters (Cremer-Pople analysis). Computational modeling (DFT) can predict energy barriers for ring-flipping transitions . Compare with methylcyclopentanol derivatives, where substituents alter boiling points by 3–6 K due to steric hindrance .

Q. What strategies resolve contradictions in reported selectivity data for cyclopentanol derivatives synthesized via different routes?

Discrepancies in selectivity (e.g., 60–85% in hydration vs. esterification routes) often stem from reaction conditions. For indirect synthesis via cyclopentene, optimize water content and acid catalyst concentration (e.g., H₂SO₄) to minimize byproducts like cyclopentanone. Thermodynamic analysis (ΔG, equilibrium constants) predicts optimal temperatures (e.g., 80–100°C for esterification) . Validate experimentally using in situ FTIR to monitor intermediate formation .

Q. How can spectroscopic techniques differentiate regioisomers in thiazolylethynyl-substituted cyclopentanol derivatives?

Use 2D NMR (HSQC, HMBC) to assign coupling between the thiazole C-2 proton and the ethynyl carbon. IR spectroscopy identifies alkyne stretches (~2100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁NOS requires m/z 217.0564) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.